6-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-{[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound featuring a benzodioxole group, a tetrazole ring, and a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step reactions. One common approach includes the following steps:
Formation of the Benzodioxole Group: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Tetrazole Ring: This step involves the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Coupling of Benzodioxole and Tetrazole: The benzodioxole derivative is coupled with the tetrazole ring using a suitable linker, often through a palladium-catalyzed cross-coupling reaction.
Formation of the Triazine Core: The final step involves the cyclization of the intermediate with cyanuric chloride under basic conditions to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-{[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The benzodioxole group can be oxidized to form quinones.
Reduction: The triazine ring can be reduced under specific conditions to form amines.
Substitution: The triazine core allows for nucleophilic substitution reactions, where different nucleophiles can replace the dimethylamine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and partially reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-{[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-{[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The benzodioxole group can interact with proteins and enzymes, potentially inhibiting their activity. The triazine core can bind to nucleic acids, affecting gene expression and cellular function. The tetrazole ring may also play a role in modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine Derivatives: Compounds like melamine and cyanuric acid share the triazine core but differ in their substituents.
Benzodioxole Derivatives: Compounds such as piperine and safrole contain the benzodioxole group but lack the triazine and tetrazole rings.
Tetrazole Derivatives: Compounds like losartan and candesartan contain the tetrazole ring but differ in their overall structure.
Uniqueness
6-{[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its combination of three distinct functional groups, each contributing to its diverse chemical reactivity and potential applications. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C14H15N9O2 |
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Molecular Weight |
341.33 g/mol |
IUPAC Name |
6-[[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]methyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H15N9O2/c1-22(2)14-17-11(16-13(15)18-14)6-23-20-12(19-21-23)8-3-4-9-10(5-8)25-7-24-9/h3-5H,6-7H2,1-2H3,(H2,15,16,17,18) |
InChI Key |
LJPJHLUBFJGYNY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)CN2N=C(N=N2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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